![molecular formula C24H24N4OS B6551710 N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide CAS No. 1040651-89-5](/img/structure/B6551710.png)
N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Description
N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H24N4OS and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.16708258 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(3-ethylphenyl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.
Compound Overview
- Molecular Formula : C23H22N4OS
- Molecular Weight : Approximately 420.52 g/mol
- Structural Features : The compound consists of a 3-ethylphenyl group, a pyrazolo[1,5-a]pyrazine moiety, and a sulfanyl group attached to an acetamide functional group.
Anti-inflammatory Effects
The compound's structural characteristics also indicate possible anti-inflammatory effects . Similar compounds with related structures have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. Future research could explore whether this compound exhibits comparable inhibitory activity.
Currently, there is no detailed literature on the precise mechanism of action for this compound. However, based on its structure, it is hypothesized that it may interact with key enzymes or receptors involved in disease pathways. Understanding these interactions will require further biochemical studies.
Synthesis
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Pyrazolo[1,5-a]pyrazine Moiety : This step may involve cyclization reactions that form the core structure.
- Attachment of the Sulfanyl Group : This can be achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The acetamide group is introduced as the final step to yield the target compound.
Optimization of reaction conditions is crucial for achieving high yields and purity.
Comparative Analysis with Related Compounds
To better understand the potential of this compound, a comparative analysis with structurally similar compounds can be insightful:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(4-bromophenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Contains bromophenyl and naphthalen groups | Potential anticancer activity |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide | Features benzodioxane structure | Anti-inflammatory effects |
2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide | Includes methoxy and methyl substituents | Antidepressant properties |
Future Research Directions
Given the promising structural features and preliminary biological activity indications of this compound, future research should focus on:
- In Vitro and In Vivo Studies : Testing its efficacy against various cancer cell lines and in animal models.
- Mechanistic Studies : Investigating how this compound interacts at the molecular level with specific targets.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance its biological activity and reduce potential side effects.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[2-(4-ethylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4OS/c1-3-17-8-10-19(11-9-17)21-15-22-24(25-12-13-28(22)27-21)30-16-23(29)26-20-7-5-6-18(4-2)14-20/h5-15H,3-4,16H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYOUQOLNXFPLL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC(=C4)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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